![molecular formula C17H10BrN3OS B2470716 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide CAS No. 313662-41-8](/img/structure/B2470716.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BPTC and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide has been studied . The molecular structure is shown in the figure . This kind of analysis is crucial for understanding the physical and chemical properties of the compound.
Antimicrobial Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide derivatives have been synthesized and studied for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes the compound a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer activity. Specifically, certain derivatives have shown promising results against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests potential applications in cancer treatment.
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . This is a key step in drug design and development, helping to predict how a compound might interact with various biological targets.
Synthesis of Derivatives
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide serves as a precursor for the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the utility of the original compound.
Antioxidant Activity
In addition to its antimicrobial and anticancer activities, the compound has also been evaluated for its antioxidant properties . Antioxidants are important for protecting cells from damage caused by free radicals, and thus have numerous potential health benefits.
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
It is known that thiazole nucleus, a part of the compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Similar compounds have been found to interfere with the biosynthesis of bacterial lipids .
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3OS/c18-14-7-5-12(6-8-14)15-10-23-17(20-15)21-16(22)13-3-1-11(9-19)2-4-13/h1-8,10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNPVGDUOGARBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide |
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